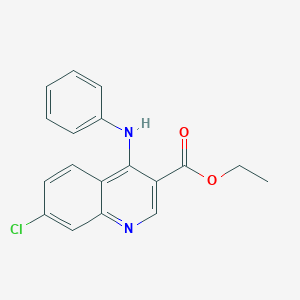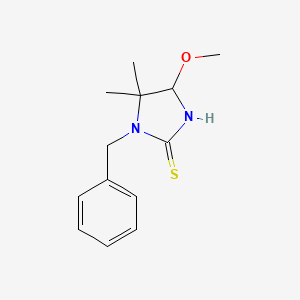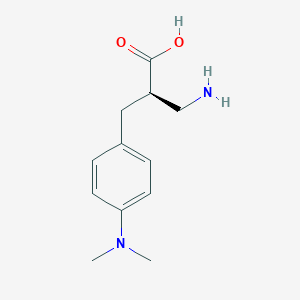
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This particular compound has gained attention due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction is usually catalyzed by acids or bases and can be carried out under reflux conditions in solvents like ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the synthesis may be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities .
Applications De Recherche Scientifique
Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mécanisme D'action
The mechanism of action of Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by affecting specific signaling pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 2-chloroquinoline-3-carboxylate
- 7-chloro-4-(phenylamino)quinoline
- 4-hydroxy-2-quinolones
Comparison: Ethyl 7-chloro-4-(phenylamino)quinoline-3-carboxylate stands out due to its unique combination of a chloro and phenylamino group, which enhances its biological activity compared to other quinoline derivatives. Its specific structure allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
ethyl 4-anilino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-10-12(19)8-9-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) |
Clé InChI |
JIFDYXWDFNPRMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)


![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
